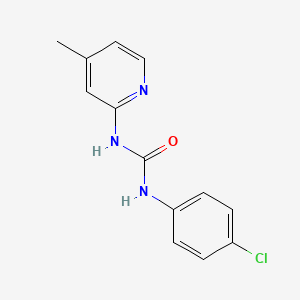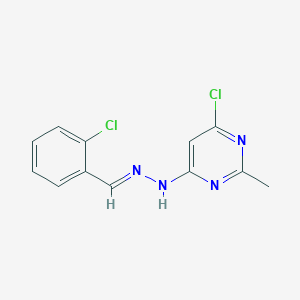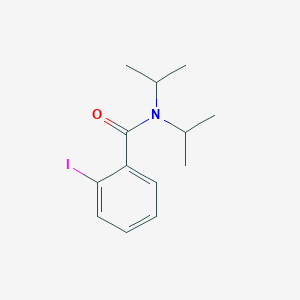
1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine, also known as CNB-001, is a novel compound that has been synthesized for its potential use as a neuroprotective agent. It is a piperazine derivative that has shown promising results in preclinical studies for the treatment of various neurological disorders.
作用機序
The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine is not fully understood. However, it is believed to work by modulating various pathways involved in neuroprotection and inflammation. 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also modulates the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect neurons from damage. It has also been shown to improve cognitive function and memory in animal models. Additionally, 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine has been shown to have a good safety profile and is well-tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine is its neuroprotective properties. It has been shown to protect neurons from damage and improve cognitive function in animal models. Additionally, 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine has a good safety profile and is well-tolerated in animal studies. However, one limitation of 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine is that its exact mechanism of action is not fully understood. Additionally, further studies are needed to determine its efficacy in humans.
将来の方向性
There are many future directions for research on 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine. One area of research could be to further elucidate its mechanism of action and how it modulates various pathways involved in neuroprotection and inflammation. Additionally, further studies are needed to determine its efficacy in humans and its potential use in the treatment of various neurological disorders. Another area of research could be to explore the use of 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine in combination with other neuroprotective agents to enhance its efficacy. Finally, there is a need for further studies to optimize the synthesis method of 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine to produce high yields of pure compound.
合成法
1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine is synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzyl chloride with phenylpiperazine in the presence of a base. The resulting intermediate is then reduced to form 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine. The synthesis method has been optimized to produce high yields of pure 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine.
科学的研究の応用
1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. Preclinical studies have shown that 1-(2-chloro-5-nitrobenzyl)-4-phenylpiperazine has neuroprotective properties and can reduce inflammation and oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models.
特性
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-17-7-6-16(21(22)23)12-14(17)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUMYVKZBQNNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

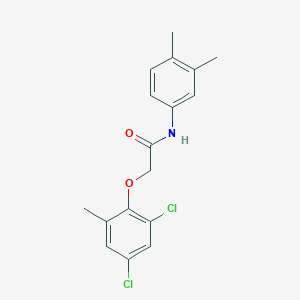
![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)


![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)
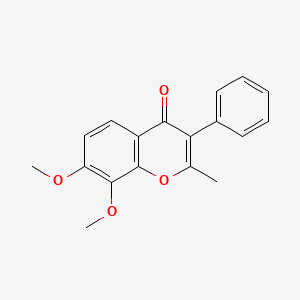

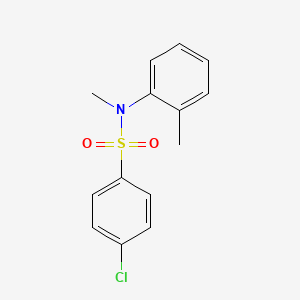
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)
